2-Chloro-7-methyl-3-vinylquinoline is a chemical compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This compound has the molecular formula and a molecular weight of approximately 219.66 g/mol. The structure features a chloro substituent at the second position, a methyl group at the seventh position, and a vinyl group at the third position of the quinoline ring system.
2-Chloro-7-methyl-3-vinylquinoline is synthesized through various methods, primarily involving reactions that introduce the vinyl group into the quinoline framework. It is classified as a vinylquinoline derivative, which is significant in pharmaceutical research due to its potential biological activities.
The synthesis of 2-Chloro-7-methyl-3-vinylquinoline typically involves several approaches:
The reaction conditions for the palladium-catalyzed Heck reaction typically include:
Monitoring of the reaction progress can be achieved through thin-layer chromatography (TLC), with purification often performed via column chromatography.
The molecular structure of 2-Chloro-7-methyl-3-vinylquinoline can be represented with various notations:
InChI=1S/C12H10ClN/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h3-7H,1H2,2H3COC1=CC2=NC(=C(C=C2C=C1)C=C)ClThe compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 2-chloro-7-methyl-3-vinylquinoline |
2-Chloro-7-methyl-3-vinylquinoline participates in various chemical reactions:
Reactions are typically conducted under controlled conditions, with products analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Key physical properties include:
Chemical properties include:
2-Chloro-7-methyl-3-vinylquinoline has several notable applications in scientific research:
The synthesis of 2-chloro-7-methyl-3-vinylquinoline hinges on strategic functionalization of the quinoline core. A pivotal intermediate is 2-chloro-7-methylquinoline-3-carbaldehyde, synthesized via Vilsmeier-Haack formylation of 2-chloro-7-methylquinoline. This reaction installs an aldehyde group at the C3 position, enabling downstream vinyl group installation. As confirmed by X-ray crystallography, the carbaldehyde intermediate adopts near-planarity (r.m.s. deviation = 0.007 Å), with the formyl group exhibiting minor out-of-plane distortion (C-C-C-O torsion angles = -9.6° and 170.4°) [5]. This planar configuration facilitates efficient conjugation for subsequent Wittig reactions. Alternative routes employ 2-chloro-6-nitro-3-quinolinecarboxaldehyde as a precursor, where nucleophilic substitution precedes vinyl group introduction [2].
Regioselective chlorination at C2 is achieved through two principal methods:
Table 1: Chlorination Methods for 2-Chloro-7-methylquinoline Synthesis
| Starting Material | Chlorinating Agent | Conditions | Yield (%) |
|---|---|---|---|
| 7-Methylquinolin-2(1H)-one | TCCA/PPh₃ | Solvent-free, 160–170°C, 18h | 77 |
| 7-Methylquinolin-2(1H)-one | POCl₃/DMF (Vilsmeier reagent) | Refluxing CH₃CN, 4h | >85 |
The C3 aldehyde serves as the anchor for vinyl group installation:
Key optimizations for vinylquinoline synthesis include:
Table 2: Optimization Parameters for 3-Vinyl Group Installation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd/C (5 mol%) | ↑ 90% from 68% (uncatalyzed) |
| Solvent Water Content | <0.1% in THF | Prevents 25% yield decrease |
| Reaction Temperature | 0°C → 25°C (gradient) | Suppresses aldol byproducts |
| Ylide Equivalents | 1.2 eq | Balances cost and efficiency |
The vinyl and chloro groups provide handles for extensive diversification:
Table 3: Functional Derivatives of 2-Chloro-7-methyl-3-vinylquinoline
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9